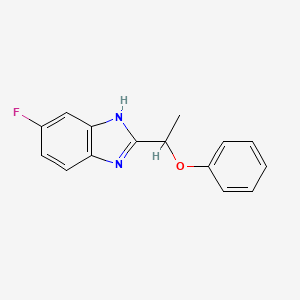![molecular formula C18H16F3NO B11347738 1-ethyl-3-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11347738.png)
1-ethyl-3-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-3-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in pharmaceutical research .
Preparation Methods
The synthesis of 1-ETHYL-3-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves several steps:
Starting Materials: The synthesis begins with the preparation of the indole nucleus, which is then functionalized with an ethyl group at the 1-position.
Final Assembly: The final step involves the coupling of the trifluoromethylated phenyl group with the indole nucleus under specific reaction conditions.
Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
1-ETHYL-3-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Major products formed from these reactions include oxidized and reduced derivatives, as well as substituted indole compounds .
Scientific Research Applications
1-ETHYL-3-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Agrochemicals: Its stability and biological activity make it a candidate for use in agrochemical formulations.
Materials Science: The trifluoromethyl group enhances the compound’s properties, making it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-ETHYL-3-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
1-ETHYL-3-METHYL-INDOLE: Lacks the trifluoromethyl group, resulting in different biological activity.
1-ETHYL-3-{[4-(METHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE: Substitutes the trifluoromethyl group with a methyl group, altering its chemical stability and reactivity.
Properties
Molecular Formula |
C18H16F3NO |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
1-ethyl-3-[[4-(trifluoromethyl)phenyl]methyl]-3H-indol-2-one |
InChI |
InChI=1S/C18H16F3NO/c1-2-22-16-6-4-3-5-14(16)15(17(22)23)11-12-7-9-13(10-8-12)18(19,20)21/h3-10,15H,2,11H2,1H3 |
InChI Key |
YXNZFDRWBOTMNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B11347657.png)
![Ethyl 4-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11347665.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B11347671.png)
![7-(2-methoxyphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11347674.png)
![Ethyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11347679.png)
![N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11347684.png)
![Ethyl 4-[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate](/img/structure/B11347693.png)

![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11347705.png)
![N-(3,5-dimethylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11347708.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11347713.png)
![{1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11347733.png)
![1-({1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11347740.png)
![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B11347748.png)
